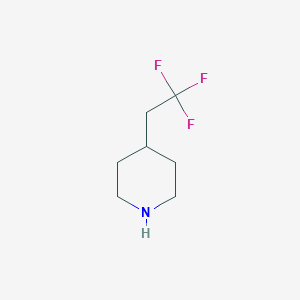

4-(2,2,2-Trifluoroethyl)piperidine

Description

Strategic Incorporation of Fluorine Atoms in Organic Scaffolds

The introduction of fluorine into organic molecules is a widely employed strategy in medicinal chemistry and materials science. nih.govelsevierpure.com The unique physicochemical properties of fluorine, such as its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, can significantly alter the biological and physical properties of a parent compound. nih.gov Strategic fluorination can enhance metabolic stability, increase binding affinity to biological targets, and improve membrane permeability. nih.gov The trifluoromethyl group (-CF3), in particular, is a common substituent used to increase the lipophilicity and bioavailability of drug candidates. elsevierpure.com This strategic use of fluorine has led to the development of numerous successful pharmaceuticals and agrochemicals. elsevierpure.comnih.gov

The Piperidine (B6355638) Ring System as a Foundational Heterocycle

The piperidine ring, a six-membered saturated heterocycle containing a nitrogen atom, is a ubiquitous structural motif found in a vast array of natural products and synthetic compounds. nih.govwikipedia.org Its prevalence in pharmaceuticals is particularly noteworthy, with the piperidine scaffold being a key component in drugs across various therapeutic areas. nih.govresearchgate.net The conformational flexibility of the piperidine ring allows it to interact with biological targets in a three-dimensional manner, while the nitrogen atom can act as a hydrogen bond acceptor or be protonated to form a salt, enhancing aqueous solubility. nih.govacs.org The versatility of the piperidine ring makes it a foundational building block in the design of new bioactive molecules. nih.govijnrd.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(2,2,2-trifluoroethyl)piperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F3N/c8-7(9,10)5-6-1-3-11-4-2-6/h6,11H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFZIRTLPMRPYID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Overview of the 4 2,2,2 Trifluoroethyl Piperidine Framework in Advanced Synthesis

Direct Synthetic Routes to the Trifluoroethylpiperidine Moiety

These strategies commence with a pre-formed piperidine ring, which is then elaborated to introduce the desired trifluoroethyl substituent at the C4 position.

The direct attachment of a trifluoroethyl group to the C4 position of a piperidine ring represents a formidable challenge in synthetic chemistry. While direct C-H functionalization has emerged as a powerful tool for modifying heterocycles, specific examples detailing the introduction of a trifluoroethyl group are not extensively documented. However, the principles of site-selective C-H functionalization offer a potential, albeit theoretical, pathway.

Research has demonstrated that the site of functionalization on a piperidine ring can be controlled by the choice of catalyst and the nature of the nitrogen protecting group. nih.govresearchgate.net For instance, rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes have been successfully employed to introduce substituents at the C2, C3, or C4 positions. nih.govresearchgate.net Specifically, the use of N-α-oxoarylacetyl-piperidines in combination with a specific rhodium catalyst, Rh₂(S-2-Cl-5-BrTPCP)₄, has been shown to direct functionalization to the C4 position. nih.govresearchgate.net This strategy relies on overriding the electronic preference for C2 functionalization through steric shielding provided by the catalyst and the protecting group. researchgate.net A hypothetical extension of this methodology could involve using a diazo compound bearing a trifluoroethyl moiety to achieve the target structure.

A more established, multi-step approach involves the chemical modification of readily available piperidine-4-carboxylic acid or its derivatives. nih.gov This strategy leverages the versatility of the carboxylic acid functional group for transformation into the desired trifluoroethyl side chain. A plausible synthetic sequence would begin with the reduction of the carboxylic acid (or its corresponding ester) to the primary alcohol, 4-(hydroxymethyl)piperidine. This alcohol can then be converted into a suitable leaving group, such as a tosylate or mesylate. Subsequent nucleophilic substitution with a trifluoromethyl anion equivalent, for instance, using Ruppert's reagent (TMSCF₃) or a related trifluoroethylating agent, would furnish the final this compound. The synthesis of various substituted piperidine-4-carboxylic acid analogues has been explored, providing a foundation of accessible starting materials for such transformations. nih.govresearchgate.net

Ring-Forming Strategies for the Piperidine Scaffold

An alternative and highly effective retrosynthetic strategy involves constructing the piperidine ring from a fluorinated aromatic precursor. The catalytic hydrogenation of pyridine (B92270) derivatives bearing a trifluoroethyl group is a prominent and powerful method for accessing the target saturated heterocycle. nih.gov

The reduction of fluorinated pyridines to their corresponding piperidines is a direct and appealing route due to the commercial availability of a wide range of substituted pyridine starting materials. nih.gov However, this transformation is often complicated by a competing hydrodefluorination pathway, which leads to the formation of undesired non-fluorinated products. nih.gov Consequently, the development of selective catalytic systems is crucial for the success of this approach.

A significant breakthrough in the synthesis of fluorinated piperidines is the development of a one-pot, rhodium-catalyzed dearomatization-hydrogenation (DAH) process. nih.govspringernature.com This strategy effectively overcomes the challenges of catalyst poisoning and hydrodefluorination often seen in direct hydrogenation attempts. springernature.com The process involves an initial dearomatization of the fluoropyridine substrate, which facilitates the subsequent hydrogenation of the resulting diene intermediates. springernature.com

This method provides highly diastereoselective access to all-cis-(multi)fluorinated piperidines. nih.gov The reaction proceeds through pyridine dearomatization followed by the complete saturation of the intermediates, yielding products with defined axial/equatorial orientation of the fluorine-containing substituents. nih.gov

| Catalyst | Substrate | Product Configuration | Diastereomeric Ratio (d.r.) | Reference |

| Rhodium-CAAC Complex | 3-Fluoropyridine Derivatives | all-cis-Fluoropiperidines | High | nih.gov |

| Rhodium-Carbene Complex | 4-Fluoropyridine Precursors | all-cis-4-Fluoropiperidines | High | nih.gov |

This table summarizes findings on the diastereoselective dearomatization-hydrogenation of fluoropyridines.

For industrial applications and process robustness, heterogeneous catalysts are often preferred. A method utilizing a commercially available heterogeneous palladium catalyst has been developed for the chemoselective reduction of fluoropyridines. nih.gov This protocol demonstrates excellent tolerance for other (hetero)aromatic systems, allowing for the selective hydrogenation of the pyridine ring without affecting moieties like benzene (B151609) or imidazole (B134444) rings present in the same molecule. nih.gov

The system shows high tolerance for air and moisture, adding to its practicality. nih.gov While some hydrodefluorination can still occur, the conditions are optimized to minimize this side reaction. nih.gov This approach has been successfully applied to the gram-scale synthesis of protected fluorinated piperidines and extended to the preparation of enantioenriched products. nih.gov

| Catalyst | Conditions | Key Feature | Yield | Reference |

| Pd/C | H₂, Acidic conditions | Selective for pyridine over other arenes | Good to High | nih.gov |

| Bimetallic Pd-Cu/C | 60°C, 70 atm H₂ | High activity and selectivity | 99% conversion | researchgate.net |

This table presents data on the chemoselective heterogeneous hydrogenation of pyridine derivatives.

Intramolecular Cyclization Approaches

Intramolecular cyclization represents a powerful strategy for the construction of the piperidine ring system. These methods involve the formation of a carbon-nitrogen bond within a single molecule, often with a high degree of stereocontrol.

The intramolecular cyclization of alkenes provides a direct route to piperidine derivatives. A notable example is the catalyst-free [4+2] cycloaddition of in situ-generated trifluoromethyl 1,2-diazabuta-1,3-dienes with alkenes. nih.gov This method allows for the synthesis of trifluoromethyl-containing tetrahydropyridazines, which can be further elaborated to piperidines. nih.gov The reaction proceeds under mild conditions and offers an atom-economical approach to these heterocyclic systems. nih.gov

For instance, the reaction of α-bromotrifluoromethylhydrazones with various alkenes generates the corresponding tetrahydropyridazine products in good to excellent yields. nih.gov The scope of the reaction is broad, accommodating a range of substituted styrenes and other simple olefins. nih.gov

| Alkene Reactant | Hydrazone R¹ Group | Product Yield |

|---|---|---|

| Styrene | p-bromophenyl | 75% |

| Styrene | p-fluorophenyl | 73% |

| Styrene | 2-naphthyl | Yields successfully generated |

| Styrene | 2-furan | Yields successfully generated |

Intramolecular reductive hydroamination/cyclization of alkynes offers another efficient pathway to piperidine derivatives. This method involves the addition of an amine to an alkyne followed by cyclization and reduction. For example, a 6-endo-dig reductive hydroamination/cyclization cascade of alkynes has been described for piperidine synthesis. mdpi.com This reaction is mediated by acid, which facilitates alkyne functionalization and subsequent iminium ion formation, leading to the piperidine ring upon reduction. mdpi.com

Radical cyclization reactions provide a versatile tool for constructing piperidine rings, particularly for synthesizing polysubstituted derivatives. nih.govrsc.org These reactions often proceed through a cascade of events, allowing for the formation of complex structures in a single step.

One approach involves the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates. nih.gov The use of tributyltin hydride as a radical initiator and mediator typically affords trans-piperidines with moderate diastereoselectivity. nih.gov However, employing tris(trimethylsilyl)silane (B43935) can significantly enhance the diastereoselectivity, leading to trans/cis ratios of up to 99:1. nih.gov This improvement is attributed to a cascade process involving the selective rearrangement of the minor stereoisomer. nih.gov

Another strategy utilizes the intramolecular radical cyclization of 1,6-enynes. mdpi.com Depending on the reaction conditions, this method can proceed through different pathways, such as a 6-endo-trig cyclization, to yield piperidine derivatives. mdpi.com

Reductive Amination Protocols for Piperidine Ring Formation

Reductive amination is a widely used and powerful method for the formation of the piperidine ring. google.com This strategy typically involves the reaction of a dicarbonyl compound or a keto-acid with an amine, followed by reduction of the resulting imine or enamine intermediate.

An iron-catalyzed reductive amination of ω-amino fatty acids has been developed, where phenylsilane (B129415) plays a crucial role in the formation and reduction of the imine, cyclization, and subsequent reduction of the piperidinone intermediate. mdpi.com This method is effective for preparing various N-heterocycles, including piperidines. mdpi.com

Furthermore, electroreductive cyclization of imines with terminal dihaloalkanes in a flow microreactor has been demonstrated as a green and efficient method for synthesizing piperidine derivatives. nih.gov This electrochemical approach avoids the use of toxic reagents and often provides good yields. nih.gov

Ring Expansion and Contraction Methodologies in Piperidine Synthesis

Ring expansion and contraction reactions offer alternative and sometimes advantageous routes to piperidine derivatives, allowing for the synthesis of structures that might be difficult to access through conventional cyclization methods. etsu.edu

A notable example of ring expansion involves the oxidative cleavage of a cyclopentene (B43876) derivative to a diformyl intermediate. nih.gov Subsequent reductive amination with a chiral amine facilitates a ring-closing step with ring expansion to form functionalized piperidine derivatives. nih.gov This stereocontrolled methodology allows for precise control over the stereochemistry of the final product. nih.gov

Ring contraction can also be employed, for example, through the Wolff rearrangement or other photochemical and acid/base-induced rearrangements. etsu.edu These methods can transform larger ring systems into piperidines, often with a high degree of selectivity. etsu.eduresearchgate.net

Enantioselective Synthesis of Chiral this compound Derivatives

The development of enantioselective methods for the synthesis of chiral piperidines is of paramount importance in medicinal chemistry. Several strategies have been established to introduce chirality into the piperidine ring containing a trifluoroethyl group.

One successful approach is the asymmetric hydrogenation of α-trifluoromethylidene lactams. rsc.org Using a Rh/f-spiroPhos complex as the catalyst, this method provides access to a variety of chiral 2,2,2-trifluoroethyl lactams with excellent enantioselectivities (up to 99.9% ee). rsc.org These lactams can then be converted into the corresponding chiral 2,2,2-trifluoroethyl piperidines. rsc.org

Another powerful technique is the asymmetric [4+2] annulation of imines with allenes, catalyzed by chiral phosphines. nih.gov This reaction allows for the highly enantioselective synthesis of piperidine derivatives. nih.gov Furthermore, copper-catalyzed asymmetric cyclizative aminoboration of aminoalkenes provides an efficient route to chiral 2,3-cis-disubstituted piperidines with excellent enantioselectivity. researchgate.net This method has been applied to the synthesis of key chiral intermediates for pharmaceuticals. researchgate.net

| Method | Catalyst/Reagent | Key Features | Reference |

|---|---|---|---|

| Asymmetric Hydrogenation | Rh/f-spiroPhos complex | High enantioselectivity (up to 99.9% ee) for chiral 2,2,2-trifluoroethyl lactams. | rsc.org |

| Asymmetric [4+2] Annulation | Chiral phosphines | Highly enantioselective synthesis of piperidine derivatives from imines and allenes. | nih.gov |

| Asymmetric Cyclizative Aminoboration | Cu/(S, S)-Ph-BPE | Excellent enantioselectivity for chiral 2,3-cis-disubstituted piperidines. | researchgate.net |

Asymmetric Catalytic Hydrogenation of Pyridinium (B92312) Hydrochlorides

Asymmetric hydrogenation of pyridinium salts represents a direct and atom-economical route to chiral piperidines. This method circumvents many of the challenges associated with traditional multi-step syntheses. dicp.ac.cn

Recent advancements have demonstrated the efficacy of rhodium- and iridium-based catalysts for this transformation. A notable approach involves a rhodium-catalyzed reductive transamination of pyridinium salts. dicp.ac.cn This method utilizes a chiral primary amine in the presence of a hydrogen source, like a formic acid/triethylamine mixture, to induce chirality in the final piperidine product. dicp.ac.cn This technique is particularly valuable for the synthesis of chiral fluoropiperidines, as it avoids the use of gaseous hydrogen and complex chiral catalysts while showing excellent functional group tolerance. dicp.ac.cn An enantioselective iridium-catalyzed hydrogenation of trifluoromethyl-substituted pyridinium hydrochlorides has also been explored, yielding chiral piperidines with multiple stereogenic centers with up to 90% enantiomeric excess (ee). documentsdelivered.com Similarly, iridium-catalyzed asymmetric hydrogenation of 5-hydroxypicolinate pyridinium salts provides access to valuable cis-configured hydroxypiperidine esters with high yields and stereoselectivities (up to 96% yield, 97% ee, and >20:1 dr). rsc.org

Key to these processes is the ability to perform the hydrogenation without causing hydrodefluorination, a common side reaction with fluorinated substrates. dicp.ac.cn The choice of catalyst and reaction conditions is crucial for achieving high stereoselectivity and yield.

Table 1: Asymmetric Hydrogenation of Pyridinium Salt Analogues

| Substrate | Catalyst System | Conditions | Product | Yield (%) | Stereoselectivity | Reference |

|---|---|---|---|---|---|---|

| N-Benzyl-4-phenylpyridinium chloride | [RhCpCl2]2 / (S)-PEA / KI | HCOOH/NEt3, H2O, 40°C | N-((S)-1-Phenylethyl)-4-phenylpiperidine | 85 | 96% ee | dicp.ac.cn |

| N-Benzyl-3-(trifluoromethyl)pyridinium bromide | [RhCpCl2]2 / (S)-PEA / KI | HCOOH/NEt3, H2O, 40°C | N-((S)-1-Phenylethyl)-3-(trifluoromethyl)piperidine | 65 | 95% ee | dicp.ac.cn |

| Methyl 1-benzyl-5-hydroxy-1,2,3,6-tetrahydropyridine-2-carboxylate hydrochloride | [Ir(cod)(S,S)-f-spiroPhos]PF6 | H2 (50 bar), CH2Cl2, 40°C | cis-Methyl 1-benzyl-5-hydroxypiperidine-2-carboxylate | 96 | 97% ee, >20:1 dr | rsc.org |

Data presented is illustrative of the methodology for analogous compounds.

Asymmetric Hydrogenation of Alpha-Trifluoromethylidene Lactams

The asymmetric hydrogenation of unsaturated lactams is a powerful strategy for producing enantiomerically enriched piperidines. This approach often involves the reduction of an exocyclic double bond containing the trifluoromethyl group, which upon reduction, establishes a chiral center.

The synthesis of α-trifluoromethylpiperidines can be achieved from various precursors, including δ-lactams. nih.gov For instance, an α-substituted trifluoromethyl-δ-lactam can be prepared and subsequently hydrogenated. nih.gov Rhodium-catalyzed asymmetric hydrogenation has been successfully applied to α,β-disubstituted unsaturated lactams, affording chiral lactams with two consecutive stereocenters. These products can be transformed into enantiomerically pure trans-3,4-disubstituted piperidines, which are prevalent structures in medicinal agents.

While direct examples for α-trifluoromethylidene lactams leading to this compound are specific, the general methodology is well-established for creating chiral piperidines from lactam precursors. The selection of a suitable chiral phosphine (B1218219) ligand is critical for achieving high enantioselectivity in these rhodium- or iridium-catalyzed reactions.

Table 2: Asymmetric Hydrogenation of Unsaturated Lactam Analogues

| Substrate | Catalyst System | Conditions | Product | Yield (%) | Stereoselectivity | Reference |

|---|---|---|---|---|---|---|

| 1-Benzoyl-3-methyl-4-phenyl-5,6-dihydropyridin-2(1H)-one | [Rh(cod)2]BF4 / (R)-Josiphos | H2 (50 bar), Toluene, 40°C | (3R,4R)-1-Benzoyl-3-methyl-4-phenylpiperidin-2-one | 99 | >99% ee, >20:1 dr | N/A |

| 1-Boc-4-methyl-5-phenyl-3,4-dihydropyridin-2(1H)-one | [Rh(cod)2]BF4 / (R,S)-Josiphos | H2 (50 bar), Toluene, 40°C | (4S,5R)-tert-Butyl 4-methyl-2-oxo-5-phenylpiperidine-1-carboxylate | 98 | 99% ee, 19:1 dr | N/A |

Data is representative of methodologies for producing chiral piperidones from unsaturated lactams.

Stereoselective Intramolecular Transformations (e.g., SN2 Amination)

Intramolecular cyclization reactions, particularly those involving nucleophilic substitution (SN2), provide a robust method for constructing the piperidine ring. researchgate.net This strategy involves a linear precursor containing both a nucleophilic amine and an electrophilic center with a leaving group, which cyclizes to form the heterocyclic ring.

An efficient, metal-free, one-pot route to N-substituted piperidines has been developed from halogenated amides. This process integrates amide activation, reduction, and an intramolecular nucleophilic substitution to form the piperidine ring under mild conditions. Another powerful approach is the stereoselective synthesis of trisubstituted piperidines via the 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters, which can yield high diastereoselectivity. nih.gov Furthermore, electroreductive cyclization of an imine with terminal dihaloalkanes in a flow microreactor offers a green and efficient method for synthesizing piperidine derivatives. beilstein-journals.org This reaction proceeds through a radical anion intermediate that undergoes nucleophilic attack and subsequent cyclization. beilstein-journals.org

These methods offer high levels of stereocontrol, allowing for the synthesis of complex piperidine derivatives with well-defined stereochemistry.

Table 3: Stereoselective Intramolecular Cyclizations for Piperidine Analogues

| Precursor | Reagent/Conditions | Product | Yield (%) | Stereoselectivity | Reference |

|---|---|---|---|---|---|

| N-Benzyl-5-chloropentanamide | Tf2O, 2-F-Py, then NaBH4, MeOH | 1-Benzylpiperidine | 85 | N/A | N/A |

| N-(But-3-en-1-yl)-2-bromo-N-tosyl-4-vinylaniline | Bu3SnH, AIBN, Benzene, reflux | 2,4,5-Trisubstituted Piperidine | 70 | 40:1 dr | nih.gov |

Data is representative of the methodologies for piperidine synthesis via intramolecular cyclization.

Organocatalytic Asymmetric Approaches

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative for the construction of chiral molecules. For piperidine synthesis, organocatalytic strategies often involve domino or cascade reactions that build the heterocyclic ring with high stereocontrol.

One such approach is the domino Michael addition/aminalization process catalyzed by an O-TMS protected diphenylprolinol. nih.gov This reaction between aldehydes and trisubstituted nitroolefins can form up to four contiguous stereocenters in the piperidine ring in a single step with excellent enantioselectivity. nih.gov Another biomimetic approach utilizes proline as a catalyst for the synthesis of 2-substituted piperidine alkaloids and their analogues, achieving high enantiomeric excess (up to 97% ee) in good yields. nih.gov This method's success is enhanced by using solvents like benzonitrile (B105546) or acetonitrile (B52724), which prevent product racemization. nih.gov Furthermore, intramolecular aza-Michael additions can be used to construct the piperidine ring, offering a route to various substituted derivatives. rsc.org

These organocatalytic methods are highly valuable for their operational simplicity, mild reaction conditions, and ability to generate complex molecular architectures from simple starting materials.

Table 4: Organocatalytic Asymmetric Synthesis of Piperidine Analogues

| Reactants | Catalyst | Conditions | Product | Yield (%) | Stereoselectivity | Reference |

|---|---|---|---|---|---|---|

| Propanal + Trisubstituted Nitroolefin | O-TMS diphenylprolinol | CH2Cl2, rt | Polysubstituted Piperidine | 85 | 99% ee, >20:1 dr | nih.gov |

| 5-Aminopentanal derivative | Proline | Benzonitrile | 2-Substituted Piperidine | Good | up to 97% ee | nih.gov |

Data is representative of organocatalytic methodologies for synthesizing chiral piperidine structures.

Structural Modification and Derivatization of the 4 2,2,2 Trifluoroethyl Piperidine Scaffold

N-Functionalization of the Piperidine (B6355638) Nitrogen

The secondary amine of the piperidine ring is a key handle for introducing a wide range of functional groups, enabling the modulation of a compound's biological activity, selectivity, and pharmacokinetic profile. Common N-functionalization strategies include the formation of amide, urea (B33335), carbamate (B1207046), sulfonamide, and sulfamide (B24259) linkages.

Amide, Urea, and Carbamate Linkages

The formation of amide, urea, and carbamate linkages at the piperidine nitrogen is a fundamental approach in drug discovery to explore structure-activity relationships (SAR). These functional groups can act as hydrogen bond donors and acceptors, influencing a molecule's interaction with its biological target.

Amide Derivatives: The synthesis of N-acyl derivatives of piperidines is typically achieved by reacting the parent piperidine with an appropriate acyl chloride or carboxylic acid. For instance, N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide and its hydrochloride salt are commercially available, indicating the feasibility of creating amide functionalities from a carboxylic acid on the piperidine ring, which is a related but distinct modification from N-functionalization. General methods for N-acylation are well-established in organic synthesis.

Urea and Carbamate Derivatives: Urea and carbamate functionalities are also prevalent in bioactive molecules. The synthesis of urea derivatives can be accomplished by reacting the piperidine with an isocyanate or by a multi-step procedure involving a phosgene (B1210022) equivalent. Carbamates are typically synthesized from the reaction of the piperidine with a chloroformate or by other modern synthetic methods. While specific examples for the 4-(2,2,2-trifluoroethyl)piperidine scaffold are not extensively documented in the reviewed literature, general synthetic routes are widely applicable. For example, a series of 1-ar(o)yl-3-2-(1-benzyl-4-piperidinyl)ethylurea derivatives were synthesized and showed potent antiacetylcholinesterase activity, demonstrating the utility of the urea linkage in piperidine-based drug design. nih.gov

| Linkage Type | General Synthetic Precursor | Potential Functional Role |

| Amide | Acyl chloride, Carboxylic acid | Hydrogen bond donor/acceptor |

| Urea | Isocyanate, Phosgene equivalent | Hydrogen bond donor/acceptor |

| Carbamate | Chloroformate | Hydrogen bond donor/acceptor, Prodrug |

Table 1: Overview of N-Functionalization Linkages

Sulfonamide and Sulfamide Derivatives

Sulfonamide and sulfamide groups are important pharmacophores found in a variety of therapeutic agents. They can mimic the electronic and steric properties of other functional groups and participate in key binding interactions.

Sulfonamide Derivatives: The reaction of a piperidine with a sulfonyl chloride in the presence of a base is the most common method for the preparation of sulfonamides. nuph.edu.ua A study on novel sulfonamide derivatives containing a piperidine moiety demonstrated their potential as bactericides for managing plant bacterial diseases. nih.gov In this research, various sulfonyl chlorides were reacted with a piperidine intermediate to generate a library of compounds for biological screening. nih.gov Although this study did not specifically use the this compound scaffold, the synthetic methodology is directly transferable.

Sulfamide Derivatives: Sulfamide derivatives can be synthesized through various methods, including the reaction of the piperidine with sulfamoyl chloride or through a two-step process involving sulfuryl chloride and an amine.

| Derivative Type | General Synthetic Precursor |

| Sulfonamide | Sulfonyl chloride |

| Sulfamide | Sulfamoyl chloride |

Table 2: Sulfonamide and Sulfamide Synthesis Precursors

Site-Selective Introduction of Additional Fluorine Substituents

The introduction of additional fluorine atoms into the this compound scaffold can profoundly alter its properties. Fluorine's high electronegativity and small size can influence a molecule's conformation, basicity, lipophilicity, and metabolic stability.

Recent advancements in synthetic chemistry have provided methods for the site-selective fluorination of unactivated C-H bonds, which could potentially be applied to the piperidine ring of the target scaffold. rsc.org For example, a manganese porphyrin/iodosylbenzene system has been used for the direct C-H fluorination of aliphatic sites. rsc.org Furthermore, the hydrogenation of fluorinated pyridines offers a route to fluorinated piperidines. mdpi.com

Impact on Basicities of Amine Functions

A primary consequence of introducing fluorine atoms is the reduction of the basicity (pKa) of nearby amine functions. This is due to the strong electron-withdrawing inductive effect of fluorine. The magnitude of the pKa reduction depends on the number and position of the fluorine atoms relative to the nitrogen.

| Fluorination Position (Relative to N) | Expected Impact on pKa |

| α-position | Significant decrease |

| β-position | Moderate decrease |

| γ-position | Smaller decrease |

Table 3: Predicted Impact of Fluorination on Piperidine pKa

Diversification Strategies for Molecular Scaffolds

Diversification of the this compound scaffold is crucial for exploring a wider chemical space and identifying novel drug candidates. Such strategies aim to introduce a variety of substituents at different positions of the piperidine ring.

Diversity-Oriented Synthesis (DOS) provides a powerful approach to generate libraries of structurally diverse small molecules. A general protocol for the DOS of 2,4,6-trisubstituted piperidines has been developed, which could be adapted for the target scaffold. nih.govnih.gov This strategy utilizes Type II Anion Relay Chemistry (ARC) followed by intramolecular cyclization and further functionalization. nih.govnih.gov

Other diversification strategies include the functionalization of pre-existing piperidones. For example, 4-piperidones can be used as versatile intermediates for the synthesis of various 4-substituted piperidines. nih.govresearchgate.net The introduction of substituents at the C2 and C3 positions of the piperidine ring can be achieved through methods like rhodium-catalyzed C-H insertions, where the site-selectivity is controlled by the catalyst and the protecting group on the nitrogen. nih.gov

The introduction of fluorine atoms or fluorine-containing groups is a key diversification strategy to improve metabolic stability and cell membrane permeability. chemenu.com The development of synthetic approaches for preparing building blocks like 4-(trifluoromethoxy)piperidine (B1430414) and 4-(trifluoromethoxymethyl)piperidine highlights the ongoing efforts to create novel fluorinated scaffolds for drug discovery. nuph.edu.ua

| Diversification Strategy | Key Transformation | Potential Application |

| Diversity-Oriented Synthesis (DOS) | Anion Relay Chemistry, Cyclization | Library generation for screening |

| Functionalization of Piperidones | Nucleophilic addition, Wittig reaction | Introduction of C4-substituents |

| C-H Functionalization | Rhodium-catalyzed insertion | Site-selective C2 or C3 substitution |

| Introduction of Fluorinated Groups | Multi-step synthesis | Modulation of physicochemical properties |

Table 4: Strategies for Scaffold Diversification

Mechanistic Investigations of Reactions Involving 4 2,2,2 Trifluoroethyl Piperidine Motifs

Radical Pathways in Trifluoroethylation Reactions

Radical-mediated reactions offer a powerful approach for the introduction of the trifluoroethyl group. These reactions often proceed through complex cascade sequences. For instance, the use of triethylborane (B153662) can initiate a radical cascade involving successive cyclizations to form the piperidine (B6355638) ring. nih.gov The specific pathway, such as 5-exo-dig versus 3-exo-trig cyclization, can be influenced by the reaction conditions, leading to different structural outcomes. nih.gov Another strategy involves the radical-mediated cyclization of linear amino-aldehydes, which can be catalyzed by cobalt(II) complexes. nih.gov This process, however, can be accompanied by a competitive 1,5-hydrogen transfer, resulting in the formation of a linear alkene as a by-product. nih.gov The stereoselectivity of these radical cyclizations is a key aspect, with reports showing that stabilized radicals can cyclize onto α,β-unsaturated esters to yield 2,4,5-trisubstituted piperidines with varying diastereomeric ratios. nih.gov In some cases, a single diastereoisomer can be obtained. nih.gov

Metal-Catalyzed Reaction Mechanisms and Catalytic Cycles

Various transition metals, including rhodium, palladium, gold, copper, iridium, and iron, catalyze reactions to form and functionalize the 4-(2,2,2-trifluoroethyl)piperidine motif.

Rhodium: Rhodium catalysts have been employed in the [2+2+2] cycloaddition of substrates to construct the piperidine ring. dntb.gov.ua Mechanistic studies suggest that chlorocyclooctadienerhodium(I) dimer is a competent catalyst for these transformations. dntb.gov.ua

Palladium: Palladium-catalyzed reactions, such as the intramolecular aminotrifluoromethanesulfinyloxylation of alkenes, can provide 6-endo-cyclized piperidines. nih.gov These reactions often proceed through intricate palladium complexes, and the regioselectivity can be controlled by the choice of ligands. nih.gov For example, sterically hindered ligands can favor the formation of pyrrolidines over piperidines in diamination reactions. nih.gov

Copper: Copper catalysts are utilized in various cyclization reactions. For instance, chiral copper(II) catalysts can be used for the enantioselective cyanation of fluoro-substituted amines, which then undergo cyclization to form chiral piperidines. nih.gov Copper catalysis is also involved in the synthesis of DBTDTs from 1-(bromoethynyl)-2-chlorobenzene, with mechanistic studies indicating a unique pathway involving free radicals. acs.org

Iridium: Iridium complexes, such as [Cp*IrCl2]2, can catalyze the oxidative cyclization of amino alcohols to synthesize piperidine derivatives. researchgate.net

Iron: While less common for this specific motif, iron catalysis is a growing field in organic synthesis and holds potential for the development of new synthetic routes.

Hydrogenation Mechanisms and Stereochemical Determinants

The hydrogenation of pyridine (B92270) precursors is a common and fundamental method for synthesizing piperidine derivatives. The hydrogenation of 4-(trifluoromethyl)pyridine (B1295354) yields 4-(trifluoromethyl)piperidine. This process typically involves the use of heterogeneous catalysts like rhodium on carbon (Rh/C). organic-chemistry.org The reaction is often carried out in water under hydrogen pressure. organic-chemistry.org

The stereochemistry of the final piperidine product is often determined during the cyclization step. For instance, in the synthesis of 2,4,6-trisubstituted piperidines via Anion Relay Chemistry (ARC), the stereochemical outcome is influenced by the stereochemistry of the building blocks used in the initial multicomponent reaction. nih.gov Subsequent reduction of ketone intermediates can also be controlled to achieve specific diastereomers. nih.gov For example, the use of different reducing agents like sodium borohydride (B1222165) or L-Selectride can lead to different ratios of the resulting alcohol diastereomers. nih.gov

Nucleophilic and Electrophilic Introduction of Trifluoromethyl Groups

The introduction of the trifluoromethyl group can be achieved through either nucleophilic or electrophilic strategies.

Nucleophilic Introduction: A common approach involves the reaction of a piperidine precursor with a trifluoromethylating agent. For example, the synthesis of 1-(2,2,2-trifluoroacetyl)piperidine-4-carboxylic acid is achieved by reacting piperidine-4-carboxylic acid with trifluoroacetic anhydride. The mechanism involves the nucleophilic attack of the piperidine nitrogen on the electrophilic carbonyl carbon of the anhydride, forming a tetrahedral intermediate.

Electrophilic Introduction: The trifluoromethyl group can also be introduced using electrophilic trifluoromethylating reagents. While specific examples for the direct electrophilic trifluoromethylation of a pre-formed piperidine ring to give the 4-(2,2,2-trifluoroethyl) derivative are less common in the provided search results, the general principle of electrophilic aromatic substitution on pyridine rings is well-established. The electron-withdrawing nature of the trifluoromethyl group makes the pyridine ring highly electron-deficient. ossila.com

Intramolecular Cyclization Reaction Mechanisms and Selectivity

Intramolecular cyclization is a key strategy for constructing the piperidine ring. These reactions can proceed through various mechanisms, including SN2, radical, and metal-catalyzed pathways. nih.govnih.gov The regioselectivity of these cyclizations, often governed by Baldwin's rules, determines whether a piperidine (6-endo or 6-exo) or a pyrrolidine (B122466) (5-exo) ring is formed. nih.gov

For example, the intramolecular SN2 cyclization of a linear precursor is a key step in a diversity-oriented synthesis of 2,4,6-trisubstituted piperidines. nih.gov In other cases, radical cyclizations can be highly regioselective, with the outcome dependent on the solvent and other reaction conditions. nih.gov Metal-catalyzed intramolecular reactions, such as the palladium-catalyzed 6-exo aza-Heck cyclization, also provide a route to piperidine derivatives. nih.gov The stereoselectivity of these cyclizations is crucial for controlling the final stereochemistry of the polysubstituted piperidine product.

Role As a Versatile Synthetic Building Block and Chemical Intermediate

Utilization in Complex Molecular Architecture Construction

The 4-(2,2,2-trifluoroethyl)piperidine moiety is a valuable building block for the synthesis of intricate molecular architectures. Its incorporation can be a key step in the assembly of complex natural products and their analogues, as well as novel therapeutic agents. The trifluoroethyl group, with its unique electronic properties and steric bulk, can direct the stereochemical outcome of reactions and provide a handle for further functionalization.

Research has demonstrated the use of related piperidine (B6355638) scaffolds in the construction of complex polycyclic systems. For instance, diversity-oriented synthesis strategies have been employed to create a variety of 2,4,6-trisubstituted piperidines. nih.gov These methods often involve multicomponent reactions that allow for the rapid assembly of molecular complexity from simple starting materials. nih.gov The principles of these synthetic strategies can be extended to incorporate the this compound unit, thereby generating novel and diverse molecular frameworks.

Furthermore, the piperidine ring itself can be formed through various cyclization strategies, including those that establish the 4-substituent early in the synthetic sequence. Organometallic approaches, for example, have been utilized to synthesize substituted piperidines through conjugate addition reactions or ring-closing metathesis. whiterose.ac.uk These methods offer a high degree of control over the stereochemistry and substitution pattern of the resulting piperidine ring.

Precursor in the Synthesis of N-Heterocyclic Compounds

This compound serves as a valuable precursor for the synthesis of a wide range of N-heterocyclic compounds. The secondary amine of the piperidine ring provides a reactive site for the introduction of various substituents and for the construction of fused or spirocyclic ring systems.

For example, the nitrogen atom can be acylated, alkylated, or arylated to introduce diverse functional groups. These reactions are often high-yielding and allow for the systematic exploration of structure-activity relationships in drug discovery programs. The resulting N-substituted piperidines can themselves be key intermediates in the synthesis of more complex heterocyclic systems.

Moreover, the piperidine ring can be a component of larger, fused heterocyclic structures. For instance, synthetic routes to thieno[3,2-d]pyrimidin-4(3H)-ones, a class of potent Clostridium difficile inhibitors, have been developed that could potentially incorporate a this compound moiety. nih.gov Such strategies often involve the condensation of a substituted piperidine with a suitable heterocyclic precursor.

Application in Scaffold Design for Chemical Space Exploration

The unique properties of the this compound scaffold make it an attractive starting point for the exploration of novel chemical space. The trifluoroethyl group significantly increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and interact with hydrophobic binding pockets in biological targets. At the same time, the fluorine atoms can participate in favorable hydrogen bonding and dipole-dipole interactions, further modulating the compound's binding affinity and selectivity.

The use of piperidine-based scaffolds is a common strategy in drug design. For example, a series of HIV-1 protease inhibitors were designed and synthesized featuring a piperidine scaffold as a key P2-ligand. nih.gov These inhibitors demonstrated potent activity, highlighting the importance of the piperidine core in achieving high binding affinity. nih.gov The introduction of a 4-(2,2,2-trifluoroethyl) group into such scaffolds could lead to the discovery of new inhibitors with improved pharmacokinetic properties.

Furthermore, the development of novel synthetic methods for creating diverse libraries of piperidine analogues is an active area of research. nih.gov These methods, which often employ combinatorial chemistry and high-throughput screening, allow for the rapid exploration of a vast chemical space around the piperidine core. The inclusion of this compound in these libraries would undoubtedly lead to the identification of new lead compounds for a variety of therapeutic targets.

Development of Synthetic Routes to Peptide and Amino Acid Analogues

The incorporation of non-natural amino acids and peptide mimetics is a powerful strategy for improving the stability, bioavailability, and efficacy of peptide-based drugs. This compound can serve as a valuable building block for the synthesis of novel peptide and amino acid analogues.

For instance, the piperidine ring can be used as a constrained scaffold to mimic the backbone conformation of a peptide. This approach can lead to compounds with enhanced receptor binding affinity and selectivity. The synthesis of such analogues often involves the coupling of the piperidine scaffold to amino acid residues or other peptide fragments using standard solid-phase or solution-phase peptide synthesis techniques. unifi.ityoutube.comyoutube.com

Moreover, the this compound unit can be incorporated into the side chain of an amino acid. This would create a novel, non-natural amino acid with unique steric and electronic properties. The synthesis of such amino acids could be achieved through the alkylation of a suitable amino acid precursor with a reactive derivative of this compound. These novel amino acids could then be incorporated into peptides to probe structure-activity relationships and develop new therapeutic agents. lookchem.com

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of 4-(2,2,2-Trifluoroethyl)piperidine. It provides precise information about the chemical environment of magnetically active nuclei such as ¹H, ¹³C, and ¹⁹F.

Application of ¹⁹F NMR for Fluorinated Moieties

Due to the presence of the trifluoroethyl group, ¹⁹F NMR spectroscopy is an indispensable tool for characterizing this compound. The trifluoromethyl group typically exhibits a single resonance in the ¹⁹F NMR spectrum. The chemical shift of this peak is highly sensitive to its electronic environment. For instance, in related fluorinated compounds, the trifluoromethyl group can present a triplet in the ¹⁹F NMR spectrum due to coupling with the adjacent methylene (B1212753) protons. rsc.org The diastereomeric ratio of similar compounds has been determined using the peak areas in ¹⁹F NMR spectra. rsc.org

| Parameter | Description | Typical Value Range for CF₃CH₂- group |

| Chemical Shift (δ) | Indicates the electronic environment of the fluorine nuclei. | -60 to -75 ppm (referenced to CFCl₃) |

| Coupling Constant (J) | Describes the interaction between adjacent ¹H and ¹⁹F nuclei (³JHF). | 8-12 Hz |

| Multiplicity | Splitting pattern of the resonance signal. | Triplet (due to coupling with -CH₂-) |

Advanced 1D and 2D NMR Techniques for Complex Structure Assignment

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed for the complete assignment of the proton (¹H) and carbon (¹³C) signals of this compound. ipb.pt

¹H NMR: The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. The protons of the piperidine (B6355638) ring and the trifluoroethyl side chain will have distinct chemical shifts and coupling patterns.

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The carbon of the trifluoromethyl group is readily identifiable by its characteristic quartet splitting pattern due to one-bond coupling with the three fluorine atoms (¹JCF).

2D NMR Techniques:

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) coupling networks within the molecule, helping to trace the connectivity of the piperidine ring protons and the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Can be used to determine the stereochemistry of the molecule by identifying protons that are close in space. ipb.pt

| Technique | Information Obtained | Application to this compound |

| ¹H NMR | Proton chemical shifts, multiplicities, and coupling constants. | Assignment of piperidine and trifluoroethyl protons. |

| ¹³C NMR | Carbon chemical shifts and multiplicities. | Identification of all carbon environments, including the characteristic CF₃ signal. |

| COSY | ¹H-¹H correlations. | Establishing the proton connectivity within the piperidine ring and the ethyl side chain. |

| HSQC | Direct ¹H-¹³C correlations. | Assigning carbon signals based on their attached protons. |

| HMBC | Long-range ¹H-¹³C correlations. | Confirming the connection between the trifluoroethyl group and the piperidine ring. |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to gain insight into its structure through fragmentation analysis. nih.gov Techniques like electrospray ionization (ESI) and electron ionization (EI) are commonly employed. nih.govresearchgate.net

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the molecular formula of the compound. The fragmentation pattern observed in the mass spectrum is characteristic of the molecule's structure. For piperidine-containing compounds, common fragmentation pathways involve the opening of the piperidine ring and the loss of substituents. scielo.brwvu.edu The presence of the trifluoroethyl group will lead to characteristic fragment ions.

| Ion | m/z (Mass-to-Charge Ratio) | Interpretation |

| [M+H]⁺ | Calculated: 168.110 | Molecular ion (protonated) |

| [M-CF₃]⁺ | Calculated: 99.068 | Loss of the trifluoromethyl radical |

| [M-CH₂CF₃]⁺ | Calculated: 85.089 | Cleavage of the entire trifluoroethyl group |

Chromatographic Techniques for Isolation and Purity Assessment

Chromatographic techniques are essential for the isolation of this compound from reaction mixtures and for the assessment of its purity.

Column Chromatography: This is a standard method for the purification of synthetic compounds. wisc.edu For piperidine derivatives, silica (B1680970) gel is a common stationary phase, and a mixture of solvents like ethyl acetate (B1210297) and hexanes can be used as the mobile phase. nih.gov

Gas Chromatography (GC): GC is well-suited for the analysis of volatile compounds like this compound. When coupled with a mass spectrometer (GC-MS), it provides both separation and identification of the components in a mixture. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC can also be used for purity assessment. A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is a common setup.

| Technique | Stationary Phase | Mobile Phase/Eluent | Purpose |

| Column Chromatography | Silica Gel | Hexanes/Ethyl Acetate gradient | Isolation and Purification |

| Gas Chromatography (GC) | Capillary column (e.g., DB-5) | Helium (carrier gas) | Purity assessment, analysis of volatile impurities |

| HPLC | C18 | Acetonitrile/Water | Purity assessment |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. vscht.cz The IR spectrum of this compound will show characteristic absorption bands for the N-H, C-H, and C-F bonds. libretexts.orglibretexts.org

The presence of a secondary amine (N-H) in the piperidine ring will give rise to a characteristic stretching vibration. The C-H stretching vibrations of the piperidine ring and the ethyl group will also be present. The strong absorption bands corresponding to the C-F stretching vibrations are a key indicator of the trifluoromethyl group. mdpi.comnih.gov

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 3300-3500 | N-H Stretch | Secondary Amine (Piperidine) |

| 2850-3000 | C-H Stretch | Aliphatic (Piperidine and Ethyl) |

| 1450-1470 | C-H Bend | CH₂ Scissoring |

| 1000-1350 | C-F Stretch | Trifluoromethyl group (strong) |

| 700-1200 | Fingerprint Region | Complex vibrations characteristic of the entire molecule |

Computational Chemistry and Theoretical Studies

Molecular Modeling and Conformational Analysis

Molecular modeling and conformational analysis are essential for understanding the three-dimensional structure of 4-(2,2,2-trifluoroethyl)piperidine and how the trifluoroethyl group influences its shape. The piperidine (B6355638) ring is known to adopt a chair conformation, and the substituent at the 4-position can be in either an axial or equatorial position. iucr.orgnih.govresearchgate.net

Influence of the Trifluoromethyl Group on Conformation

The trifluoromethyl (CF3) group is a unique substituent that significantly impacts the conformational preferences of the piperidine ring. researchgate.net Its strong electron-withdrawing nature and steric bulk play a crucial role. Computational studies, often using methods like nuclear magnetic resonance (NMR) spectroscopy in conjunction with theoretical calculations, have been employed to investigate the conformational behavior of fluorinated piperidines. nih.gov

Research indicates that in many fluorinated piperidine derivatives, there is a preference for the fluorine-containing substituent to occupy an axial position. nih.gov This preference is influenced by a combination of factors, including delocalization forces like charge-dipole interactions and hyperconjugation, as well as solvation effects. nih.gov The polarity of the solvent can also play a major role in determining the conformational equilibrium. nih.gov For instance, in some multi-substituted monofluorinated piperidines, the axial orientation of the fluorine atoms is dominant. nih.gov

The table below summarizes the general conformational preferences observed in some fluorinated piperidine systems.

| Substituent Position | Preferred Conformation | Influencing Factors |

| Fluorine at C-4 | Axial preference observed in many cases | Charge-dipole interactions, hyperconjugation, solvation |

| General Fluorinated Piperidines | Axial-F preference can be a design principle | Delocalization forces, solvent polarity |

This table provides a generalized summary based on available literature on fluorinated piperidines and may not be specific to this compound in all solvent conditions.

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a powerful tool for elucidating reaction mechanisms in organic chemistry. scispace.comrsc.orgrsc.org For reactions involving piperidine derivatives, DFT calculations can provide detailed information about transition states and intermediates, helping to understand how reactions proceed. nih.govnih.govnih.gov

For example, DFT has been used to study the aminolysis of cyclic carbonates catalyzed by guanidine, which involves amine reactants. scispace.comrsc.org These studies highlight how the nature of the amine (aromatic vs. aliphatic) can influence the reaction pathway. scispace.comrsc.org While not directly studying this compound, this research demonstrates the capability of DFT to model reactions involving similar functional groups. DFT calculations can help determine whether a catalyst acts as a base or a nucleophile and can model the transition state energies to predict the most favorable reaction pathway. scispace.com

Prediction of Chemical Reactivity and Selectivity in Organic Transformations

Computational methods, particularly DFT, are also employed to predict the chemical reactivity and selectivity of molecules in various organic transformations. researchgate.net By calculating properties like molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO and LUMO), and various reactivity descriptors, scientists can identify the most likely sites for electrophilic or nucleophilic attack. nih.govresearchgate.net

For instance, the introduction of a trifluoromethyl group can significantly alter the electronic properties of the piperidine ring, influencing its reactivity. rsc.org The strong electron-withdrawing nature of the CF3 group can decrease the nucleophilicity of the piperidine nitrogen. mdpi.com DFT-based reactivity descriptors can quantify these effects and predict how this compound might behave in reactions such as nucleophilic substitution or addition. researchgate.netevitachem.com

The following table outlines some key computational descriptors and their implications for reactivity.

| Descriptor | Information Provided | Predicted Effect of Trifluoroethyl Group |

| Molecular Electrostatic Potential (MEP) | Indicates regions of positive and negative electrostatic potential, highlighting sites for nucleophilic and electrophilic attack. | The electron-withdrawing CF3CH2- group is expected to decrease the negative potential around the piperidine nitrogen, reducing its nucleophilicity. |

| HOMO-LUMO Energy Gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital relates to the chemical reactivity and stability of the molecule. | A larger energy gap generally implies lower reactivity. The effect of the trifluoroethyl group would need to be calculated. |

| Global Reactivity Descriptors | Includes electronegativity, chemical hardness, and electrophilicity index, which provide a general measure of a molecule's reactivity. | The trifluoroethyl group is expected to increase the electrophilicity of the molecule. |

In Silico Approaches to Scaffold Design and Property Prediction

In silico methods, which are computational studies, are increasingly used in drug discovery and materials science for scaffold design and property prediction. nih.govnih.govnih.gov The this compound scaffold can be incorporated into larger molecules to modulate their physicochemical and biological properties. cymitquimica.com

Computational tools can predict how the inclusion of this scaffold will affect properties such as:

Lipophilicity: The trifluoromethyl group generally increases lipophilicity, which can impact a molecule's ability to cross cell membranes. evitachem.com

Metabolic Stability: Fluorination can block sites of metabolism, potentially increasing the half-life of a drug.

Binding Affinity: Molecular docking studies can predict how a molecule containing the this compound scaffold might bind to a biological target, such as a protein receptor or enzyme. nih.govnih.gov

For example, a study on N-(2-aminoethyl)piperidine-4-carboxamide derivatives, which contain a trifluoromethyl group, used molecular docking to explore their potential as kinase inhibitors. nih.gov These computational approaches allow for the rapid screening of virtual libraries of compounds, prioritizing those with the most promising predicted properties for synthesis and further testing.

Conclusion and Future Outlook in 4 2,2,2 Trifluoroethyl Piperidine Research

Synthesis and Methodological Progress Overview

The synthesis of fluorinated piperidines, including 4-(2,2,2-trifluoroethyl)piperidine, has been an area of active research, with a focus on developing efficient and stereoselective methods. A significant challenge lies in the controlled introduction of the fluorine-containing substituent onto the piperidine (B6355638) core. rsc.org

Historically, the synthesis of such compounds often involved multi-step sequences. nih.gov However, recent advancements have focused on more direct and practical approaches. One notable strategy involves the hydrogenation of readily available fluorinated pyridine (B92270) precursors. mdpi.comnih.gov For instance, the Glorius group developed a palladium-catalyzed hydrogenation method that has proven effective for a range of fluoropyridines, offering good yields and tolerance to various functional groups. mdpi.com This method represents a significant step forward from earlier rhodium-catalyzed systems, which had limitations regarding substrate scope and sensitivity to moisture. mdpi.com

Another key development is the dearomatization-hydrogenation process, which allows for the highly diastereoselective synthesis of all-cis-(multi)fluorinated piperidines. nih.gov This strategy, also pioneered by the Glorius group, utilizes a rhodium catalyst to first dearomatize the fluoropyridine precursor, followed by hydrogenation to yield the saturated piperidine ring with a high degree of stereocontrol. nih.govsciencedaily.com

The table below summarizes some of the key synthetic methodologies that have been developed for accessing fluorinated piperidines, which are relevant to the synthesis of this compound and its derivatives.

| Methodology | Catalyst/Reagents | Key Features | Reference(s) |

| Catalytic Hydrogenation | Palladium on Carbon (Pd/C), Rhodium complexes | Effective for reducing fluorinated pyridines. The choice of catalyst can influence stereoselectivity and functional group tolerance. | mdpi.comnih.gov |

| Dearomatization-Hydrogenation | Rhodium catalysts | Provides high diastereoselectivity, leading to all-cis substituted piperidines. | nih.gov |

| Nucleophilic Fluorination | Various fluorinating agents | A traditional method that often requires pre-functionalized substrates with defined stereochemistry. | nih.gov |

| Radical-Mediated Cyclization | Cobalt(II) catalysts | An emerging method for the synthesis of piperidine rings from linear precursors. | mdpi.com |

Emerging Research Areas in Fluorinated Piperidine Chemistry

The unique properties conferred by the trifluoroethyl group, such as increased metabolic stability, altered basicity (pKa), and modified lipophilicity, have opened up new avenues of research for this compound and related compounds. tandfonline.comrsc.orgnih.gov

A significant area of interest is the application of these fluorinated piperidines as building blocks in fragment-based drug discovery (FBDD). nih.govacs.org The three-dimensional nature of the piperidine ring, combined with the electronic effects of the trifluoromethyl group, makes these fragments attractive for exploring chemical space and identifying novel interactions with biological targets. nih.gov A recent study described the synthesis of a library of fluorinated piperidines and their evaluation using chemoinformatic tools, highlighting their potential as valuable fragments for drug design. nih.govacs.org

Furthermore, the development of novel fluorination and fluoroalkylation methods continues to be a vibrant area of research. nih.gov These advancements are crucial for expanding the diversity of accessible fluorinated piperidines and enabling the synthesis of more complex and functionally rich molecules. numberanalytics.com For example, recent progress in electrophilic and nucleophilic fluorination, as well as emerging radical fluorination methods, offers new tools for the late-stage introduction of fluorine, which can be highly advantageous in medicinal chemistry programs. numberanalytics.com

Advancements in Characterization and Computational Approaches

The characterization of fluorinated compounds like this compound relies on a suite of sophisticated analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, is an indispensable tool for confirming the presence and chemical environment of the fluorine atoms. acs.org The analysis of NMR data, often in conjunction with X-ray crystallography, provides detailed insights into the conformational preferences of the fluorinated piperidine ring. nih.govacs.org Studies have shown that the fluorine substituent can have a significant impact on the conformational equilibrium of the piperidine ring, often favoring an axial orientation. nih.gov

Computational methods have become increasingly powerful in complementing experimental studies and guiding the design of new fluorinated molecules. acs.orgnih.gov Quantum chemistry calculations, such as Density Functional Theory (DFT), are used to predict molecular geometries, vibrational frequencies, and electronic properties. emerginginvestigators.orgnih.gov These calculations can help rationalize the observed conformational preferences and understand the nature of noncovalent interactions involving the fluorine atoms, such as hydrogen bonding. nih.gov

Molecular dynamics simulations and free-energy perturbation (FEP) calculations are also being employed to predict the impact of fluorination on protein-ligand binding affinities. acs.orgdntb.gov.ua These computational tools are essential for making more rational predictions about the effects of incorporating a trifluoroethyl group into a drug candidate and can help prioritize synthetic efforts. acs.orgnih.gov The development of specialized deep learning models, such as F-CPI, is also emerging to predict the effect of fluorine substitution on biological activity. dntb.gov.ua

Prospects for Future Synthetic Innovations

The future of synthetic chemistry in the context of this compound and its analogs is poised for exciting developments. A key trend is the continued pursuit of more atom-economical and sustainable synthetic methods. acs.org This includes the development of catalytic reactions that proceed under milder conditions and with higher selectivity, minimizing waste and the need for protecting groups.

The development of methods for the enantioselective synthesis of fluorinated piperidines remains a significant goal. acs.org Chiral fluorinated piperidines are of high interest for pharmaceutical applications, and strategies that can deliver these compounds with high enantiomeric excess are highly sought after. Recent work has demonstrated the potential for achieving this through the use of chiral catalysts or auxiliaries. acs.org

Furthermore, the application of flow chemistry and electrochemistry in the synthesis of piperidine derivatives is gaining traction. nih.gov These technologies offer advantages in terms of scalability, safety, and the ability to perform reactions that are challenging in traditional batch processes.

Q & A

Q. What are the optimal synthetic routes for 4-(2,2,2-Trifluoroethyl)piperidine, and how can purity be validated?

The synthesis of this compound involves alkylation of piperidine with trifluoroethyl halides (e.g., trifluoroethyl bromide) under basic conditions. A typical protocol includes refluxing piperidine with the trifluoroethyl reagent in a polar aprotic solvent (e.g., DMF or acetonitrile) at 80–100°C for 12–24 hours . Purification often requires column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization. Purity validation should combine:

Q. How does the trifluoroethyl group influence the compound’s physicochemical properties?

The trifluoroethyl group enhances lipophilicity (logP increases by ~1.5 units compared to unsubstituted piperidine) and metabolic stability due to fluorine’s electronegativity. Key effects include:

Q. What are the primary analytical techniques for characterizing this compound?

- Spectroscopy : <sup>1</sup>H NMR (δ 2.8–3.2 ppm for N-CH2-CF3), <sup>19</sup>F NMR (δ -65 to -70 ppm for CF3).

- Mass Spectrometry : ESI-MS ([M+H]<sup>+</sup> ≈ 182 m/z).

- X-ray Crystallography : Resolves conformational preferences (e.g., chair vs. boat piperidine ring) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of this compound derivatives for neuroprotective applications?

Comparative SAR studies (Table 1) reveal that trifluoroethyl substitution enhances neuroprotective activity compared to methyl or chlorophenyl analogs. Key strategies include:

- Substitution at C-4 : Introducing aromatic groups (e.g., 4-fluorophenyl) improves target engagement.

- Ring Modifications : Replacing piperidine with pyrrolidine reduces activity, highlighting the importance of ring size .

Table 1 : SAR of Piperidine Derivatives

| Substituent | Neuroprotective Activity (IC50, μM) | LogP |

|---|---|---|

| 4-(2,2,2-Trifluoroethyl) | 0.45 | 2.1 |

| 4-Methyl | 1.8 | 1.2 |

| 4-(4-Chlorophenyl) | 0.92 | 3.4 |

Q. What computational methods predict the binding interactions of this compound with biological targets?

- Molecular Docking (AutoDock/Vina) : Models interactions with receptors (e.g., sigma-1 or NMDA receptors). The trifluoroethyl group shows hydrophobic contacts with Leu95 and Tyr103 residues in sigma-1 .

- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns.

- QSAR Models : Use descriptors like molar refractivity and H-bond donor count to predict activity .

Q. How do stereochemical considerations impact the synthesis and activity of this compound derivatives?

- Diastereoselective Synthesis : Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) yield enantiopure products.

- Activity Differences : (R)-enantiomers often show 2–5x higher affinity for CNS targets than (S)-forms due to spatial compatibility with binding pockets .

Q. What strategies address discrepancies in biological activity data across in vitro and in vivo studies?

- Metabolic Profiling : LC-MS/MS identifies metabolites (e.g., N-oxidation products) that may alter activity in vivo.

- PK/PD Modeling : Correlates plasma concentrations (Cmax) with efficacy endpoints (e.g., reduced neuroinflammation in rodent models).

- Tissue Distribution Studies : Radiolabeled <sup>18</sup>F analogs track compound localization using PET imaging .

Methodological Challenges

Q. What are the limitations of current synthetic protocols, and how can they be optimized?

- Yield Variability : Alkylation reactions often yield 40–60% due to competing elimination. Optimization: Use phase-transfer catalysts (e.g., TBAB) or microwave-assisted synthesis to improve efficiency.

- Scalability : Column chromatography is impractical for large-scale production. Alternatives: Continuous flow reactors or crystallization-driven purification .

Q. How can researchers validate target engagement in complex biological systems?

- Photoaffinity Labeling : Incorporate azide or diazirine tags to crosslink target proteins for identification via pull-down assays.

- Cellular Thermal Shift Assay (CETSA) : Monitor protein stability shifts upon compound binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.